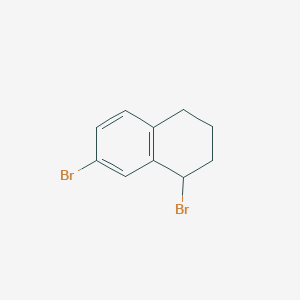
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C10H10Br2 It is a derivative of tetrahydronaphthalene, where two bromine atoms are substituted at the 1 and 7 positions
準備方法
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 1,2,3,4-tetrahydronaphthalene. The process involves the addition of bromine to a solution of 1,2,3,4-tetrahydronaphthalene in a suitable solvent, such as carbon tetrachloride, under controlled conditions. The reaction is typically carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide, amine, or alkoxide ions, leading to the formation of various substituted tetrahydronaphthalene derivatives.
Reduction Reactions: The compound can be reduced to 1,2,3,4-tetrahydronaphthalene by using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding naphthalene derivatives.
Common reagents used in these reactions include bromine, zinc, acetic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Chemical Research: It is employed in studies related to reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 1,7-dibromo-1,2,3,4-tetrahydronaphthalene in chemical reactions involves the reactivity of the bromine atoms. These atoms can participate in various substitution and elimination reactions, facilitating the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
1,7-Dibromo-1,2,3,4-tetrahydronaphthalene can be compared with other dibromo-tetrahydronaphthalene derivatives, such as:
- 1,2-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
- 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene
These compounds share similar structural features but differ in the positions of the bromine atoms, which can influence their reactivity and applications
特性
分子式 |
C10H10Br2 |
|---|---|
分子量 |
289.99 g/mol |
IUPAC名 |
1,7-dibromo-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10Br2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3H2 |
InChIキー |
ZDUFDVDPEWTUFU-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















